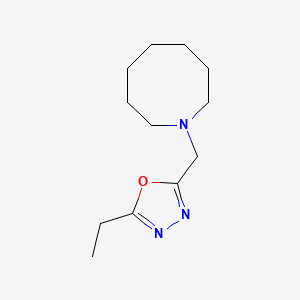![molecular formula C12H15F2NO B7544255 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine, also known as DFMM, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DFMM is a morpholine derivative that has a unique chemical structure, which makes it an interesting target for synthesis and research. In
Scientific Research Applications
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a reagent for various transformations, including the synthesis of heterocyclic compounds and the preparation of chiral building blocks.
Mechanism of Action
The exact mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, studies have suggested that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit tumor growth in mouse models of breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to improve cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has several advantages as a research tool, including its unique chemical structure, its potential applications in various fields, and its reported biological activity. However, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine. One direction is to study the mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in more detail, including its interactions with specific enzymes and proteins. Another direction is to explore the potential applications of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in other fields, such as catalysis and materials science. Additionally, further studies are needed to evaluate the safety and toxicity of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in vivo, which will be important for its potential development as a therapeutic agent.
Synthesis Methods
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can be synthesized using various methods, including the reaction of 2,3-difluorobenzylamine with 2-methylmorpholine in the presence of a catalyst. Another method involves the reaction of 2,3-difluorobenzaldehyde with 2-methylmorpholine in the presence of a reducing agent. These methods have been reported in the literature, and the resulting 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine products have been characterized using various analytical techniques.
properties
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-9-7-15(5-6-16-9)8-10-3-2-4-11(13)12(10)14/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISXBYHRQHUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
